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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

Cat. No.: B147317

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for three
phenoxyethylamine derivatives: 2-phenoxyethylamine, N-methyl-2-phenoxyethylamine, and 2-
(4-methoxyphenoxy)ethanamine. The information presented is intended to aid in the
identification, characterization, and quality control of these and related compounds. The data is
compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the three
phenoxyethylamine derivatives.

Table 1: *H NMR and 3C NMR Spectroscopic Data
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Compound

'H NMR (3, ppm)

3C NMR (9, ppm)

2-Phenoxyethylamine

Aromatic H: ~6.9-7.3 (m, 5H)-
OCH2-: ~4.1 (t, 2H)-CHz2N-:
~3.1 (t, 2H)-NHz: ~1.5 (s, 2H)

C-O (Aromatic): ~158Aromatic
CH: ~129, ~121, ~114-OCH2-:
~68-CH2N-: ~42

N-Methyl-2-phenoxyethylamine

Aromatic H: ~6.9-7.3 (m, 5H)-
OCH2-: ~4.0 (t, 2H)-CH2N-:
~2.9 (t, 2H)-NH(CH3s): ~2.5 (s,
3H)-NH-: ~1.8 (s, 1H)

C-O (Aromatic): ~158Aromatic
CH: ~129, ~121, ~114-OCH2-:
~69-CH2N-: ~50-NCHs: ~36

2-(4-
Methoxyphenoxy)ethanamine

Aromatic H (d, 2H, ortho to

OCHs): ~6.85Aromatic H (d,
2H, meta to OCHs): ~6.80-

OCHz2z-: ~4.0 (t, 2H)-CH2N-:

~3.0 (t, 2H)-OCHs: ~3.75 (s,
3H)-NHz: ~1.4 (s, 2H)

C-O (Aromatic, C4): ~154C-O
(Aromatic, C1): ~152Aromatic
CH: ~115, ~114-OCHs: ~55-
OCHz-: ~68-CH2N-: ~42

Table 2: Infrared (IR) Spectroscopy Data

Compound

Key IR Absorptions (cm~*)

2-Phenoxyethylamine[1]

~3300-3400 (N-H stretch, amine)~3000-3100
(C-H stretch, aromatic)~2850-2950 (C-H stretch,
aliphatic)~1600, ~1500 (C=C stretch,
aromatic)~1240 (C-O stretch, aryl ether)

N-Methyl-2-phenoxyethylamine

~3300 (N-H stretch, secondary amine)~3000-
3100 (C-H stretch, aromatic)~2850-2950 (C-H
stretch, aliphatic)~1600, ~1500 (C=C stretch,

aromatic)~1240 (C-O stretch, aryl ether)

2-(4-Methoxyphenoxy)ethanamine

~3300-3400 (N-H stretch, amine)~3000-3100
(C-H stretch, aromatic)~2850-2950 (C-H stretch,
aliphatic)~2830 (C-H stretch, -OCHsz)~1610,
~1510 (C=C stretch, aromatic)~1230
(asymmetric C-O-C stretch)~1040 (symmetric
C-0O-C stretch)
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Table 3: Mass Spectrometry (MS) Data

Compound

Molecular lon (m/z)

Key Fragment lons (m/z)

107 ([M-CH:zNH2]*)94

2-Phenoxyethylamine[2] 137 ([CeHsOH]*)77 (|CeH5]™)30
([CHz2NH2]*)
107 ([M-CH2NHCHs]*)94
N-Methyl-2-phenoxyethylamine 151 ([CeHsOH]*)77 ([CeHs] )44
([CH2NHCHs3]*)
2-(4- 137 ([M-CHz2NHz]*)124
Methoxyphenoxy)ethanamine[ 167 ([CH30CsHs0OH]*)109

3]

([CH3OCsHa]*)30 ([CH2NH2]*)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound Amax (nm) Solvent

2-Phenoxyethylamine ~270, ~276 Methanol or Ethanol
N-Methyl-2-phenoxyethylamine  ~270, ~276 Methanol or Ethanol
24 ~225, ~290 Methanol or Ethanol

Methoxyphenoxy)ethanamine

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in

this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the phenoxyethylamine derivative is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm

NMR tube.
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» 'H NMR Acquisition: Spectra are typically acquired on a 300 or 400 MHz spectrometer.
Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of
1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate
signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

e 13C NMR Acquisition: Spectra are acquired on the same instrument, typically at a frequency
of 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A
wider spectral width (e.g., 0-200 ppm) is used, and a longer relaxation delay and a larger
number of scans may be required due to the lower natural abundance and sensitivity of the
13C nucleus.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely
ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Sample Preparation (Neat Liquid): For liquid samples, a drop of the neat liquid is placed
between two salt plates (e.g., NaCl or KBr) to form a thin film.

o Data Acquisition: The prepared sample is placed in the sample holder of an FTIR
spectrometer. A background spectrum of the empty sample holder (or KBr pellet without the
sample) is first recorded. The sample spectrum is then acquired, typically over a range of
4000-400 cm~1, and is reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS).

« lonization: For these relatively small and volatile molecules, Electron lonization (El) is a
common technique. In El, the sample is bombarded with high-energy electrons, causing
ionization and fragmentation. For LC-MS, a softer ionization technique like Electrospray
lonization (ESI) is typically used, which often results in a more prominent molecular ion peak.

[2]
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., methanol, ethanol, or cyclohexane). The concentration is adjusted to yield an
absorbance reading between 0.1 and 1.0.

o Data Acquisition: The sample solution is placed in a quartz cuvette. A baseline spectrum of
the pure solvent in a matched cuvette is first recorded. The UV-Vis spectrum of the sample is
then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of
maximum absorbance (Amax) is reported.

Visualizations
Workflow for Spectroscopic Analysis of
Phenoxyethylamines
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Caption: Workflow for the spectroscopic analysis of phenoxyethylamine derivatives.
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Caption: Generalized pathway for spectroscopic signal generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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